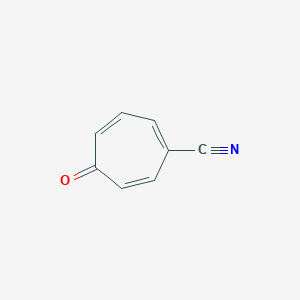
5-Oxocyclohepta-1,3,6-triene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxocyclohepta-1,3,6-triene-1-carbonitrile is a chemical compound with the molecular formula C8H5NO It is known for its unique structure, which includes a seven-membered ring with alternating double bonds and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxocyclohepta-1,3,6-triene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a nitrile-containing reagent in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Oxocyclohepta-1,3,6-triene-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Oxocyclohepta-1,3,6-triene-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Oxocyclohepta-1,3,6-triene-1-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-5-oxocyclohepta-1,3,6-triene-1-carbonitrile
- 5-Cyanotropolone
- 1,3,6-Cycloheptatriene-1-carbonitrile,4-hydroxy-5-oxo
Uniqueness
5-Oxocyclohepta-1,3,6-triene-1-carbonitrile is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its chemical properties and potential applications. Its seven-membered ring and nitrile group provide unique opportunities for chemical modifications and the development of new materials and pharmaceuticals.
Properties
CAS No. |
34712-07-7 |
|---|---|
Molecular Formula |
C8H5NO |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
5-oxocyclohepta-1,3,6-triene-1-carbonitrile |
InChI |
InChI=1S/C8H5NO/c9-6-7-2-1-3-8(10)5-4-7/h1-5H |
InChI Key |
NCBPUINVWLRROW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















